molecular formula C17H23F3N2O4S2 B2539650 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1396783-01-9

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B2539650
CAS No.: 1396783-01-9
M. Wt: 440.5
InChI Key: KPLCTWYEFSDZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a sulfonamide derivative featuring a piperidine core substituted with a cyclopropylsulfonyl group and a methyl bridge linked to a 4-(trifluoromethyl)phenyl methanesulfonamide moiety. The trifluoromethyl group is a strong electron-withdrawing substituent, likely enhancing metabolic stability and influencing receptor binding.

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O4S2/c18-17(19,20)15-3-1-14(2-4-15)12-27(23,24)21-11-13-7-9-22(10-8-13)28(25,26)16-5-6-16/h1-4,13,16,21H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLCTWYEFSDZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and efficacy based on recent research findings.

1. Chemical Structure and Synthesis

The compound belongs to a class of piperidine derivatives, characterized by its unique cyclopropylsulfonyl and trifluoromethyl phenyl groups. The general structure can be represented as follows:

N 1 cyclopropylsulfonyl piperidin 4 yl methyl 1 4 trifluoromethyl phenyl methanesulfonamide\text{N 1 cyclopropylsulfonyl piperidin 4 yl methyl 1 4 trifluoromethyl phenyl methanesulfonamide}

Synthesis Steps :

  • Formation of the Piperidine Ring : Cyclization of appropriate precursors.
  • Sulfonylation : Introduction of the cyclopropylsulfonyl group using cyclopropylsulfonyl chloride.
  • Coupling with Trifluoromethyl Phenyl Group : Utilizing coupling reagents like EDCI and HOBt to attach the phenyl moiety.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The piperidine moiety can modulate receptor activity, while the cyclopropylsulfonyl group enhances binding affinity. The trifluoromethyl phenyl group may contribute to its pharmacological profile by interacting with additional molecular pathways.

3.1 Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity against various pathogens, including Gram-positive bacteria like Staphylococcus aureus.

CompoundActivityMinimum Inhibitory Concentration (MIC)Reference
Compound AAntimicrobial0.5 µg/mL
Compound BAntimicrobial1 µg/mL
This compoundTBDTBDTBD

3.2 Cytotoxicity Studies

In vitro studies have shown low toxicity levels in human cultured cells, indicating a favorable safety profile for further development. Doses up to 50 mg/kg were tested in mouse models without significant adverse effects, suggesting potential therapeutic applications.

4. Case Studies

Case Study 1 : A study on similar piperidine derivatives demonstrated their effectiveness against resistant strains of bacteria, highlighting the potential of this compound in combating antibiotic resistance.

Case Study 2 : Investigations into the mode of action revealed that these compounds inhibit macromolecular synthesis in bacteria, suggesting a broad-spectrum effect on bacterial cell function.

5. Conclusion

This compound presents promising biological activities, particularly in antimicrobial applications. Continued research is essential to fully elucidate its mechanisms and therapeutic potential.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit anticancer activities. For instance, derivatives containing sulfonamide groups have been shown to inhibit tumor growth by interfering with cellular signaling pathways . The specific compound may exhibit similar properties, warranting further investigation into its efficacy against various cancer cell lines.

Antimicrobial Activity

Sulfonamide derivatives are well-known for their antimicrobial properties. Research has demonstrated that compounds with sulfonamide functionalities can inhibit bacterial growth by targeting folic acid synthesis pathways . N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide may possess similar antimicrobial effects, making it a candidate for further exploration in treating bacterial infections.

Central Nervous System Disorders

The compound's structural similarity to known pharmacological agents suggests potential applications in treating central nervous system disorders, including anxiety and depression. Compounds that modulate neurotransmitter systems often show promise in these areas, and thus this compound could be evaluated for its ability to influence such pathways .

Metabolic Disorders

There is growing interest in compounds that can modulate metabolic pathways, particularly those involved in insulin sensitivity and glucose metabolism. The inhibition of specific enzymes related to metabolic syndrome has been linked to sulfonamide derivatives, suggesting that this compound could be investigated for similar effects .

Case Study: Anticancer Evaluation

A study focused on the synthesis of new sulfonamide derivatives demonstrated their effectiveness against various cancer cell lines, showing significant cytotoxicity at low concentrations. This provides a precedent for investigating this compound in similar assays to evaluate its potential as an anticancer agent .

Case Study: Antimicrobial Assessment

In another study, sulfonamide compounds were tested against a range of bacterial strains, revealing potent antimicrobial activity. The findings suggest that modifications to the sulfonamide group can enhance efficacy, indicating that systematic studies on this compound could yield promising results in antimicrobial research .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (-SO2_2NH-) group participates in reactions typical of this functional class:

Reaction TypeConditions/OutcomeSource Citation
Hydrolysis Acidic/basic conditions may cleave the S-N bond, yielding sulfonic acid and amine derivatives. No direct data available for this compound, but analogous sulfonamides hydrolyze at elevated temperatures (pH < 2 or pH > 10).
N-Alkylation The sulfonamide NH can undergo alkylation with alkyl halides or under Mitsunobu conditions. Methylation of similar compounds reduces biological activity, suggesting steric or electronic interference.
Coordination Chemistry Acts as a ligand for metal ions via the sulfonyl oxygen and NH groups. Demonstrated in related sulfonamide-metal complexes for catalytic applications.

Cyclopropylsulfonyl and Piperidine Interactions

The cyclopropylsulfonyl-piperidine subunit exhibits unique reactivity:

  • Ring-Opening Reactions :
    Cyclopropane rings are strain-driven to undergo electrophilic additions. Under strong acids (e.g., H2_2SO4_4), the cyclopropyl group may open to form a carbocation intermediate, though stability of the piperidine ring likely mitigates this. No experimental evidence exists for this compound, but analogous cyclopropane systems show such behavior .

  • Piperidine Functionalization :
    The piperidine nitrogen can be alkylated or acylated. For example, coupling with acyl chlorides forms amide derivatives (e.g., N-methylglycyl-piperidine analogs in ).

Trifluoromethyl Group Stability

The -CF3_3 group is typically inert under mild conditions but influences electronic effects:

Synthetic and Purification Protocols

Key steps from analogous syntheses ( ):

StepConditionsOutcome/Purity
Sulfonylation Reaction of piperidine derivatives with sulfonyl chlorides in DCM/Et3_3NForms sulfonamide linkage (yield: 60–80%)
Workup Extraction with H2_2O:EtOAc, drying (Na2_2SO4_4), column chromatographyRemoves inorganic salts, ≥95% purity

Mechanistic Insights from Structural Analogs

  • Enzyme Inhibition :
    The sulfonamide group in related compounds (e.g., JAK1 inhibitors) binds enzymatic active sites via hydrogen bonding, suggesting similar interactions for this compound .

  • Metabolic Pathways :
    Cytochrome P450-mediated oxidation of the piperidine ring is plausible, forming hydroxylated metabolites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

W-15 and W-18 (Piperidine-Based Sulfonamides)

W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) and W-18 (1-(4-nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) share a piperidine backbone and sulfonamide group with the target compound. Key differences include:

  • Substituent Position : W-15 and W-18 are 2-phenylethyl-2-piperidinyl derivatives, whereas the target compound has a cyclopropylsulfonyl group at the 1-position and a methyl bridge at the 4-position of the piperidine ring. This positional variance may alter receptor binding kinetics.
  • Functional Groups : The target compound’s trifluoromethylphenyl group contrasts with W-15’s 4-chlorophenyl and W-18’s 4-nitrophenyl groups. The electron-withdrawing trifluoromethyl group could enhance metabolic stability compared to nitro or chloro substituents.
  • Pharmacological Implications : W-15 and W-18 exhibit opioid-like activity due to structural similarities with fentanyl, but the target compound’s distinct substituents likely steer it toward different biological targets, such as kinases or G-protein-coupled receptors .

Patent Example 56 (Trifluoromethylphenyl Sulfonamide)

The compound from Example 56 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide) shares the trifluoromethylphenyl and sulfonamide motifs with the target compound. Key distinctions include:

  • Core Structure: Example 56 has a pyrazolo-pyrimidine-chromenone scaffold, whereas the target compound uses a piperidine backbone. This difference suggests divergent target selectivity (e.g., kinase inhibition vs. ion channel modulation).
  • Physical Properties : Example 56 has a melting point of 252–255°C and a molecular mass of 603.0 g/mol, indicating higher molecular weight and rigidity compared to the target compound, which likely has a lower mass due to its simpler core .

Piperazine Derivatives (Patent EP Correction)

Compounds such as N-[(1R,3S)-3-Isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]-tetrahydro-2H-pyran-4-amin feature a piperazine ring and trifluoromethylphenyl group. Differences include:

  • Ring Type : Piperazine (six-membered, two nitrogen atoms) vs. piperidine (six-membered, one nitrogen atom). Piperazine derivatives often exhibit enhanced solubility and hydrogen-bonding capacity.
  • Substituent Position : The trifluoromethyl group in these derivatives is meta-substituted on the phenyl ring, whereas the target compound’s trifluoromethyl group is para-substituted. Para-substitution may improve steric complementarity with hydrophobic binding pockets .

Pesticide Sulfonamides (Tolyfluanid and Dichlofluanid)

Tolyfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) and dichlofluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide) are sulfonamide-based fungicides. Comparisons include:

  • Electron-Withdrawing Groups : Both pesticides use chloro and fluoro substituents, while the target compound employs a trifluoromethyl group. The CF₃ group’s higher electronegativity may reduce hydrolysis susceptibility.
  • Applications: The target compound’s lack of chlorine and dimethylamino groups suggests a shift away from pesticidal activity toward therapeutic applications .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Implications Source
Target Compound Piperidine 1-Cyclopropylsulfonyl, 4-(trifluoromethylphenyl)methanesulfonamide Enhanced metabolic stability, hydrophobic binding
W-15 Piperidine 2-Phenylethyl, 4-chlorophenyl Opioid-like activity
Patent Example 56 Pyrazolo-pyrimidine Trifluoromethylphenyl, chromenone Kinase inhibition, high rigidity
Piperazine Derivatives (EP Patent) Piperazine meta-Trifluoromethylphenyl Improved solubility, hydrogen bonding
Tolyfluanid Methanesulfonamide Chloro, fluoro, dimethylamino Fungicidal activity

Research Findings and Hypotheses

  • Electron-Withdrawing Effects : The trifluoromethyl group in the target compound may confer greater resistance to oxidative metabolism compared to nitro (W-18) or chloro (W-15) groups, extending its half-life .
  • Steric Effects : The cyclopropylsulfonyl group’s compact size could reduce off-target interactions relative to bulkier substituents in piperazine derivatives .

Preparation Methods

Sulfonylation of Piperidine

Piperidine is treated with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine or pyridine to form 1-(cyclopropylsulfonyl)piperidine . The reaction is typically conducted in anhydrous dichloromethane at 0–5°C to mitigate side reactions. The sulfonyl chloride reacts with the secondary amine of piperidine, yielding the sulfonamide product with >85% purity after aqueous workup and recrystallization.

Functionalization at the Piperidine C4 Position

The C4 position of 1-(cyclopropylsulfonyl)piperidine is functionalized via a reductive amination or alkylation strategy. For example, reaction with formaldehyde under reductive conditions (e.g., sodium cyanoborohydride) introduces a hydroxymethyl group, which is subsequently oxidized to a carboxylic acid or further alkylated. Alternatively, direct alkylation using bromomethyl derivatives in the presence of a base like potassium carbonate provides the C4-methylamine intermediate.

Synthesis of the 4-(Trifluoromethyl)phenyl Methanesulfonamide Component

The 4-(trifluoromethyl)phenyl methanesulfonamide segment is prepared through a sulfonamidation reaction between methanesulfonyl chloride and 4-(trifluoromethyl)aniline.

Sulfonamidation Reaction

4-(Trifluoromethyl)aniline is dissolved in dichloromethane and cooled to -20°C. Methanesulfonyl chloride is added dropwise, followed by slow warming to room temperature. The reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic sulfur of methanesulfonyl chloride, yielding N-(4-(trifluoromethyl)phenyl)methanesulfonamide with 70–80% isolated yield. Excess triethylamine is used to scavenge HCl byproducts.

Coupling of Intermediate Components

The final step involves coupling the cyclopropylsulfonyl piperidine intermediate with the 4-(trifluoromethyl)phenyl methanesulfonamide group.

Reductive Amination Strategy

The C4-methylamine derivative of 1-(cyclopropylsulfonyl)piperidine is reacted with N-(4-(trifluoromethyl)phenyl)methanesulfonamide under reductive amination conditions. A mixture of sodium triacetoxyborohydride and acetic acid in tetrahydrofuran facilitates the formation of the secondary amine bond, with yields ranging from 60–75%.

Mitsunobu Reaction for Ether Linkage

Alternatively, a Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple a hydroxyl-containing intermediate with the sulfonamide component. This method is less common due to lower yields (~50%) and challenges in purifying the product.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability. Key optimizations include:

  • Continuous Flow Reactors : For sulfonylation steps, ensuring consistent temperature control and reduced reaction times.
  • Catalytic Methods : Transition metal catalysts (e.g., palladium) for C–N bond formation, minimizing waste.
  • Solvent Recycling : Recovery of dichloromethane and tetrahydrofuran via distillation.

Analytical Characterization and Quality Control

Critical quality control metrics for the final compound include:

Parameter Method Specification
Purity HPLC ≥98%
Residual Solvents GC-MS <500 ppm
Sulfur Content Elemental Analysis 10.2–10.8%
Chiral Purity Chiral HPLC >99% ee

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity.

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-sulfonylation is minimized by stoichiometric control of sulfonyl chloride.
  • Low Coupling Yields : Use of ultra-dry solvents and molecular sieves improves reductive amination efficiency.
  • Thermal Instability : Reaction temperatures are maintained below 40°C to prevent decomposition.

Q & A

Q. What are the recommended synthetic routes for N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide?

Synthesis typically involves multi-step reactions starting with piperidine derivatives and sulfonylating agents. For example:

  • Step 1 : React 1-(cyclopropylsulfonyl)piperidine with a methylating agent to introduce the methyl group at the 4-position of piperidine.
  • Step 2 : Couple the intermediate with 1-(4-(trifluoromethyl)phenyl)methanesulfonamide via nucleophilic substitution or amide bond formation.
  • Purification : Use column chromatography or recrystallization with solvents like ethanol or acetonitrile to isolate the final product. Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side products like over-sulfonated derivatives .

Q. How can the purity and crystallinity of this compound be confirmed experimentally?

  • X-ray Powder Diffraction (XRPD) : Analyze diffraction patterns to confirm crystalline structure and phase purity.
  • Thermogravimetric Analysis (TGA) : Monitor thermal stability and decomposition profiles (e.g., loss of solvent or degradation above 200°C).
  • Differential Scanning Calorimetry (DSC) : Identify melting points and polymorphic transitions.
  • HPLC : Use reverse-phase columns (e.g., Chromolith) with UV detection to quantify impurities .

Q. What solvents and conditions are suitable for dissolving this compound in biological assays?

  • Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred due to the compound’s sulfonamide and trifluoromethyl groups.
  • Aqueous solubility : Test buffered solutions (pH 4.6–7.4) with surfactants (e.g., Tween-80) to enhance dispersion. Note that low solubility in water may require sonication or co-solvent systems .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?

  • Design of Experiments (DoE) : Use statistical models to test variables like reaction time (12–24 hours), temperature (60–100°C), and catalyst ratios.
  • Flow chemistry : Implement continuous-flow reactors to improve heat transfer and reduce side reactions (e.g., cyclopropane ring opening under high heat).
  • In-line analytics : Monitor reactions in real time via FTIR or Raman spectroscopy to detect intermediates like unreacted piperidinylmethyl precursors .

Q. What analytical methods resolve contradictions between theoretical and experimental LogP values?

  • Experimental LogP : Determine via shake-flask method using octanol/water partitioning followed by HPLC quantification.
  • Theoretical adjustments : Correct for discrepancies using computational models (e.g., Molinspiration) by accounting for hydrogen-bond donor/acceptor counts and polar surface area (TPSA). For this compound, the trifluoromethyl group increases hydrophobicity, but the sulfonamide moiety introduces polarity .

Q. How do structural modifications (e.g., cyclopropylsulfonyl vs. methylsulfonyl groups) impact biological activity?

  • Structure-Activity Relationship (SAR) studies : Replace the cyclopropylsulfonyl group with methylsulfonyl analogs and compare IC50 values in target assays (e.g., enzyme inhibition).
  • Crystallographic analysis : Use X-ray structures to assess binding interactions with proteins (e.g., piperidine ring conformation and sulfonyl group orientation in active sites). Cyclopropyl groups may enhance metabolic stability compared to bulkier substituents .

Q. What strategies mitigate instability of the trifluoromethylphenyl group under acidic conditions?

  • Protecting groups : Introduce tert-butoxycarbonyl (Boc) or benzyl groups during synthesis to shield reactive sites.
  • Formulation : Use lyophilization to stabilize the compound in solid-state storage. Avoid aqueous buffers with pH < 4, which may hydrolyze the trifluoromethyl moiety .

Q. How can in vivo pharmacokinetic properties (e.g., BBB penetration) be predicted computationally?

  • ADMET models : Predict blood-brain barrier (BBB) permeability using descriptors like molecular weight (<500 Da) and hydrogen-bond count (<8).
  • Caco-2 cell assays : Validate predictions by measuring apparent permeability (Papp) in vitro. The piperidine ring and sulfonamide may limit BBB penetration due to high polarity .

Data Interpretation and Conflict Resolution

Q. How should researchers address discrepancies between XRPD and DSC data in polymorph identification?

  • Multi-technique validation : Cross-reference XRPD peaks with DSC endotherms (e.g., a melting event at 180°C paired with specific diffraction angles).
  • Variable-temperature XRPD : Monitor phase transitions during heating to distinguish kinetic vs. thermodynamic polymorphs .

Q. What experimental controls are critical when testing this compound’s activity in disease models (e.g., cancer or CNS disorders)?

  • Negative controls : Use vehicle-only (e.g., DMSO) and structurally related inactive analogs (e.g., des-cyclopropyl derivatives).
  • Positive controls : Compare to established inhibitors (e.g., Pfmrk inhibitors for kinase assays).
  • Off-target profiling : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to rule out non-specific effects .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight437.46 g/mol[8]
LogP (experimental)3.2 ± 0.2 (shake-flask)[8]
TPSA78.5 Ų[8]
Solubility (DMSO)>50 mg/mL[8]

Q. Table 2. Recommended Analytical Techniques

TechniqueApplicationReference
XRPDPolymorph identification[2]
TGA-DSCThermal stability[2, 8]
HPLC-MSImpurity profiling[7, 8]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.